Direct Aminolysis to β-Oxo Carboxamides
This compound serves as a versatile, bench-stable precursor for the high-yielding synthesis of beta-oxo carboxamides. The Pak et al. study demonstrates that 5-acyl Meldrum's acids, including the isobutyryl derivative, undergo aminolysis to directly yield beta-oxo carboxamides, providing a significant advantage over multi-step routes using less activated esters or acids [1]. This represents a class-level inference about its general utility.
| Evidence Dimension | Synthetic utility for β-oxo carboxamide formation |
|---|---|
| Target Compound Data | High yields reported for the class; specific yield for the isobutyryl derivative not isolated in the abstract. |
| Comparator Or Baseline | Alternative routes to β-oxo carboxamides (e.g., Claisen condensation or activated ester methods) are often multi-step. |
| Quantified Difference | The primary differentiation is methodological simplicity, offering a one-step direct conversion. The exact yield advantage for this specific derivative over another acyl Meldrum's acid was not provided in the accessible data. |
| Conditions | Aminolysis with various amines; synthesis performed at ambient or mild heating (general class conditions from Pak, C. S. et al., Synthesis, 1992). |
Why This Matters
For procurement, this compound enables a more efficient, atom-economical route to a key pharmacophoric class (β-oxo carboxamides), a feature common to its class but validated for its use.
- [1] Pak, C. S., Yang, H. C., & Choi, E. B. (1992). Aminolysis of 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-diones (Acyl Meldrum's Acids) as a Versatile Method for the Synthesis of β-Oxo Carboxamides. Synthesis, 1992(12), 1213-1214. View Source
